7-Amca

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

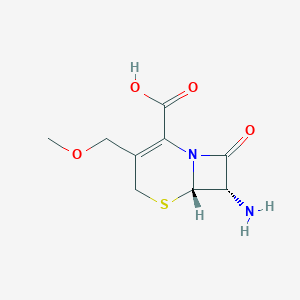

(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also known as (6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a useful research compound. Its molecular formula is C9H12N2O4S and its molecular weight is 244.27 g/mol. The purity is usually 95%.

The exact mass of the compound (6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de 7-MAC

Se describe un procedimiento práctico y eficiente de siete pasos para la síntesis de (6R,7S)-benzhidril-7-amino-7-metoxi-3-((1-metil-1H-tetrazol-5-iltio)metil)-8-oxo-5-tia-1-aza-biciclo [4.2.0]oct-2-eno-2-carboxilato (7-MAC, 3) con un rendimiento global del 49%. Esta síntesis presenta un método conveniente y altamente selectivo para la introducción del grupo 7 α -metoxi al núcleo de la cefalosporina .

Producción de antibióticos de cefalosporina

7-Amca es un intermedio clave en la producción de antibióticos de cefalosporina. Las modificaciones de las cadenas laterales de 7-ACA afectan la actividad antibacteriana y pueden conducir a la alteración de las propiedades farmacocinéticas y la afinidad de unión al receptor, creando así nuevos antibióticos de cefalosporina .

Tratamiento de infecciones

Las cefalosporinas, que contienen un núcleo de this compound, se utilizan ampliamente para tratar y prevenir enfermedades bacterianas. Interfieren con la síntesis de la capa de peptidoglicano de las paredes celulares tanto en bacterias grampositivas como gramnegativas .

Citometría de flujo multicolor

Incluso con bajos grados de etiquetado, los conjugados de Cascade Blue son significativamente más fluorescentes que los de this compound, lo que los convierte en reactivos preferidos para la citometría de flujo multicolor .

Mecanismo De Acción

Target of Action

The primary target of 7-Amca, also known as (6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid or 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid, is the bacterial cell wall . It has the ability to penetrate bacterial cell walls and inhibit their synthesis .

Mode of Action

This compound acts by binding reversibly to the kringle domain of plasminogen and blocks the binding of plasminogen to fibrin and its activation to plasmin . This results in a reduction in fibrinolysis, which consequently reduces the amount of bleeding post-surgery .

Biochemical Pathways

The biochemical pathway of this compound involves the conversion of cephalosporin C into 7-ACA, which is then transformed into this compound . This transformation is achieved through a seven-step procedure that includes the introduction of a 7 α-methoxy group to the cephalosporin nucleus .

Pharmacokinetics

It is known that most elimination takes place during the first eight hours, giving an apparent elimination half-life of approximately two hours . The plasma clearance ranges between 110–116 ml/min, and the urinary recovery of the compound exceeds 95% of the dose .

Result of Action

The result of this compound’s action is the inhibition of bacterial cell wall synthesis, leading to the death of the bacteria . This makes this compound effective against many pathogenic microorganisms and resistant Gram-negative bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents. It is soluble in DMF, DMSO, and aqueous base . Furthermore, its fluorescence properties, which are used for protein labeling, can be influenced by the presence of other fluorescent compounds .

Actividad Biológica

(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as 7-AMCA, is a bicyclic compound that has garnered attention for its potential biological activities, particularly as an antibiotic and as an intermediate in the synthesis of cephalosporin antibiotics. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₂N₂O₄S

- Molecular Weight : 244.27 g/mol

- CAS Number : 24701-69-7

- Structure : The compound features a bicyclic structure with a thiazolidine ring and an oxo group, contributing to its biological properties.

This compound exhibits its biological activity primarily through inhibition of bacterial cell wall synthesis. This mechanism is similar to that of other beta-lactam antibiotics, which target penicillin-binding proteins (PBPs) involved in the final stages of peptidoglycan synthesis in bacterial cell walls.

Antimicrobial Activity

Research indicates that this compound possesses a broad spectrum of antimicrobial activity against various gram-positive and gram-negative bacteria. It is particularly effective against strains resistant to traditional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1 µg/mL |

| Streptococcus pneumoniae | 0.25 µg/mL |

| Acinetobacter baumannii | 2 µg/mL |

These results suggest that this compound could be a promising candidate for treating infections caused by resistant bacteria.

Case Studies

-

Clinical Application in Ceftizoxime Synthesis :

- A study demonstrated the utility of this compound as a key intermediate in the synthesis of ceftizoxime, a broad-spectrum cephalosporin antibiotic. The compound's ability to enhance the efficacy of cephalosporins against resistant strains was highlighted, suggesting its importance in antibiotic development .

- In Vivo Efficacy Testing :

Toxicity and Safety Profile

While this compound demonstrates potent antimicrobial activity, its safety profile is crucial for clinical applications. Preliminary toxicity studies indicate that it has a low toxicity profile at therapeutic doses, with no significant adverse effects observed in animal models.

Propiedades

Número CAS |

24701-69-7 |

|---|---|

Fórmula molecular |

C9H12N2O4S |

Peso molecular |

244.27 g/mol |

Nombre IUPAC |

(6S,7S)-7-amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C9H12N2O4S/c1-15-2-4-3-16-8-5(10)7(12)11(8)6(4)9(13)14/h5,8H,2-3,10H2,1H3,(H,13,14)/t5-,8-/m0/s1 |

Clave InChI |

BDSDFCVDQUGOFB-XNCJUZBTSA-N |

SMILES |

COCC1=C(N2C(C(C2=O)N)SC1)C(=O)O |

SMILES isomérico |

COCC1=C(N2[C@H]([C@H](C2=O)N)SC1)C(=O)O |

SMILES canónico |

COCC1=C(N2C(C(C2=O)N)SC1)C(=O)O |

Pictogramas |

Irritant; Health Hazard |

Sinónimos |

7-AMCA; 7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; (6R-trans)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 7-Amino-3-methoxymethyl-Δ3-cephem-4-carboxylic Acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 7-AMCA in the pharmaceutical industry?

A: this compound serves as a key building block in producing commercially important cephalosporin antibiotics. [, , ] These antibiotics are crucial for treating bacterial infections.

Q2: How is this compound synthesized?

A: this compound is typically synthesized through a nucleophilic substitution reaction using 7-Aminocephalosporanic acid (7-ACA) and 5-Mercapto-1-methyl-1,2,3,4-tetrazole (5-MMT) as starting materials. [, , , ] This reaction is usually carried out in acetic acid with methylsulfonic acid as a catalyst.

Q3: What factors influence the yield and purity of this compound during synthesis?

A: Research indicates that several factors affect this compound synthesis, including the molar ratio of reactants (7-ACA and 5-MMT), catalyst concentration, reaction temperature, and duration. [, , ] Optimizing these parameters is crucial for maximizing yield and achieving high purity.

Q4: How is the structure of this compound confirmed?

A: The synthesized this compound is typically characterized using spectroscopic techniques like 1H-NMR, FT-IR, and elemental analysis. [, , , ] These methods help confirm the molecular structure and purity of the synthesized compound.

Q5: Are there efforts to optimize the synthesis of this compound?

A: Yes, researchers have explored optimization strategies like orthogonal quadratic regression design to establish mathematical models for predicting optimal reaction conditions. [] These models help determine the ideal combination of factors to enhance this compound yield and purity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.